molecular formula C10H19NO8 B1590872 DI-beta-D-Xylopyranosylamine CAS No. 62983-70-4

DI-beta-D-Xylopyranosylamine

Cat. No.: B1590872
CAS No.: 62983-70-4
M. Wt: 281.26 g/mol
InChI Key: WDQLRJPDYLYTMJ-IJNKSVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

DI-beta-D-Xylopyranosylamine is synthesized through the transglycosylation of beta-D-xylopyranosylamine . This process involves the transfer of a glycosyl group from one molecule to another, facilitated by specific enzymes or chemical catalysts. The reaction conditions typically include an aqueous medium and controlled temperature to ensure optimal enzyme activity and reaction efficiency.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for transglycosylation. The reaction mixture is continuously monitored for pH, temperature, and substrate concentration to maximize yield and purity. After the reaction, the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DI-beta-D-Xylopyranosylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group in this compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base to neutralize the by-products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

DI-beta-D-Xylopyranosylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycosylated compounds.

    Biology: The compound is studied for its role in glycosylation processes and its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of DI-beta-D-Xylopyranosylamine involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation . The compound acts as a substrate or inhibitor, modulating the activity of these enzymes and affecting the glycosylation pathways. This modulation can influence various biological processes, including cell signaling, protein folding, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Xylopyranosylamine: The precursor to DI-beta-D-Xylopyranosylamine, differing by the presence of only one xylopyranosyl group.

    Alpha-D-Xylopyranosylamine: A similar compound with an alpha configuration of the xylopyranosyl group.

    DI-alpha-D-Xylopyranosylamine: A diglycosylamine with two alpha-D-xylopyranosyl groups.

Uniqueness

This compound is unique due to its specific beta configuration and the presence of two xylopyranosyl groups. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQLRJPDYLYTMJ-IJNKSVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)N[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555914
Record name (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62983-70-4
Record name (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DI-beta-D-Xylopyranosylamine
Reactant of Route 2
DI-beta-D-Xylopyranosylamine
Reactant of Route 3
DI-beta-D-Xylopyranosylamine
Reactant of Route 4
DI-beta-D-Xylopyranosylamine
Reactant of Route 5
DI-beta-D-Xylopyranosylamine
Reactant of Route 6
DI-beta-D-Xylopyranosylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.